2,2'-((6-Methylpyrimidine-2,4-diyl)bis(sulfanediyl))bis(1-(4-methylpiperazin-1-yl)ethanone)
Description
Properties
Molecular Formula |
C19H30N6O2S2 |
|---|---|
Molecular Weight |
438.6 g/mol |
IUPAC Name |
2-[6-methyl-2-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]sulfanylpyrimidin-4-yl]sulfanyl-1-(4-methylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C19H30N6O2S2/c1-15-12-16(28-13-17(26)24-8-4-22(2)5-9-24)21-19(20-15)29-14-18(27)25-10-6-23(3)7-11-25/h12H,4-11,13-14H2,1-3H3 |
InChI Key |
NEALDHRJMVCKSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)N2CCN(CC2)C)SCC(=O)N3CCN(CC3)C |
Origin of Product |
United States |
Preparation Methods
- Synthesis of this compound involves several steps. One common approach is to start with commercially available precursors.
- The synthetic route typically includes coupling reactions, such as amide bond formation, followed by sulfide formation to introduce the sulfanediyl groups.
- Industrial production methods may involve large-scale reactions using optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
- This compound can undergo various reactions:
Oxidation: It may be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups.
Substitution: Substituents on the pyrimidine rings can be replaced.
- Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles for substitution.
- Major products depend on reaction conditions and starting materials.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity:
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of piperazine have been explored for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The sulfonamide group is known for its role in enhancing the bioactivity of various pharmaceuticals, potentially allowing this compound to target specific cancer pathways.
Case Study:
In a study examining the effects of sulfonamide derivatives on liver cancer cells, it was found that compounds incorporating piperazine exhibited enhanced cytotoxicity compared to their non-piperazine counterparts . This suggests that the structure of 2,2'-((6-Methylpyrimidine-2,4-diyl)bis(sulfanediyl))bis(1-(4-methylpiperazin-1-yl)ethanone may similarly contribute to anticancer effects.
2. Antimicrobial Properties:
The compound's potential as an antimicrobial agent has also been investigated. Similar sulfonamide-based compounds have shown activity against various bacterial strains. The presence of the piperazine ring may enhance membrane permeability, facilitating the compound's entry into microbial cells.
Case Study:
A series of piperazine derivatives were synthesized and screened for antibacterial activity, demonstrating promising results against both Gram-positive and Gram-negative bacteria . This highlights the potential for 2,2'-((6-Methylpyrimidine-2,4-diyl)bis(sulfanediyl))bis(1-(4-methylpiperazin-1-yl)ethanone to serve as a lead compound in developing new antibiotics.
Synthetic Methodologies
The synthesis of 2,2'-((6-Methylpyrimidine-2,4-diyl)bis(sulfanediyl))bis(1-(4-methylpiperazin-1-yl)ethanone typically involves multi-step reactions that integrate heterocyclic chemistry with functional group transformations.
Synthesis Overview:
- Formation of Pyrimidine Derivative: The initial step involves synthesizing the 6-methylpyrimidine core through cyclization reactions.
- Sulfonylation: Subsequent reactions introduce sulfanediyl linkages via electrophilic aromatic substitution or nucleophilic attack on sulfonyl chlorides.
- Piperazine Integration: Finally, the piperazine moiety is incorporated through nucleophilic substitution reactions involving activated halides.
Biological Screening and Molecular Docking
To evaluate the biological potential of 2,2'-((6-Methylpyrimidine-2,4-diyl)bis(sulfanediyl))bis(1-(4-methylpiperazin-1-yl)ethanone , molecular docking studies can be employed. These studies assess the binding affinity of the compound to various biological targets such as enzymes or receptors implicated in cancer or infectious diseases.
Table: Summary of Biological Activities
Mechanism of Action
- The compound’s effects likely involve interactions with cellular components.
- Molecular targets could include receptors, enzymes, or signaling pathways.
- Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Azetidin-2-one Derivatives ()
The compound 3,3'-(ethane-1,2-diylbis(sulfanediyl))bis(1-(4-bromophenyl)-4-(4-chlorophenyl)azetidin-2-one) shares the bis(sulfanediyl) bridge but replaces the pyrimidine core with azetidin-2-one (a β-lactam ring). Key differences include:
- Core Structure : Azetidin-2-one (β-lactam) vs. pyrimidine. β-lactams are associated with antimicrobial activity, whereas pyrimidines are often linked to nucleotide analogs or kinase inhibition.
- Substituents : Bromophenyl and chlorophenyl groups in the azetidin-2-one derivative vs. methylpiperazine in the target compound. The latter may improve solubility and reduce cytotoxicity.
- Synthesis : Both compounds utilize bis(sulfanediyl) linkages, but the azetidin-2-one is synthesized via condensation of diacetic acid derivatives with imines, while pyrimidine-based compounds often involve nucleophilic substitution or Suzuki coupling .
Thienopyrimidine Derivatives ()
Examples include 2-chloro-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[2,3-d]pyrimidine and related analogs. Comparisons highlight:
- Core Structure: Thieno[2,3-d]pyrimidine (a fused thiophene-pyrimidine system) vs. the non-fused pyrimidine in the target compound.
- Substituents : Methanesulfonyl-piperazine and morpholine groups vs. methylpiperazine. Methanesulfonyl groups increase polarity, while methyl groups may enhance lipophilicity.
- Activity: Thienopyrimidines in the patent exhibit kinase inhibitory activity (e.g., PI3K/mTOR inhibition) with molecular ion peaks (e.g., MH+ 494.19) observed in mass spectrometry .
Piperazine-Containing Pyrimidines ()
The compound 6-[4-(2H-chromen-3-ylmethyl)piperazin-1-yl]-2-N,4-N-bis(prop-2-enyl)pyrimidine-2,4-diamine shares a pyrimidine core with piperazine substituents but differs in:
- Substituent Diversity : Chromenylmethyl and prop-2-enyl groups vs. methylpiperazine. Chromenyl groups may confer antioxidant or anti-inflammatory properties.
- Synthetic Routes : Use of boronic acid cross-coupling (Suzuki reaction) vs. direct sulfanediyl bridging.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Flexibility : The target compound’s bis(sulfanediyl) bridges and piperazine groups enable modular synthesis, analogous to methods in and .
- Bioactivity Trends : Piperazine substituents improve blood-brain barrier penetration, while pyrimidine cores enhance binding to ATP pockets in kinases .
- Contradictions : Sulfanediyl linkages in azetidin-2-ones () are associated with antimicrobial activity, but in pyrimidines, they may instead stabilize protein-ligand interactions .
Q & A
Q. Table 1: Example DOE Matrix for Synthesis Optimization
| Trial | Time (hrs) | Molar Ratio | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | 6 | 1:2 | DCM | 62 |
| 2 | 24 | 1:3 | THF | 78 |
Advanced Question: How can computational modeling predict reactivity and guide synthesis?
Methodological Answer:
Quantum mechanical calculations (e.g., DFT) model the electronic structure of the pyrimidine core to predict sulfhydryl group reactivity. For instance:
- Reaction path search : Identify transition states for sulfur-pyrimidine bond formation using software like Gaussian or ORCA.
- Solvent effects : COSMO-RS simulations evaluate solvent polarity impacts on intermediate stability.
- Piperazine coordination : Molecular docking (AutoDock Vina) assesses steric hindrance from 4-methylpiperazine substituents.
Validate predictions with kinetic studies (e.g., in situ FTIR monitoring).
Basic Question: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR confirms sulfanediyl bridging (δ 2.8–3.2 ppm for S-CH₂) and piperazine methyl groups (δ 2.3 ppm).
- HPLC : Use a C18 column with methanol-buffer mobile phase (65:35, pH 4.6) for purity assessment.
- Mass Spectrometry : HRMS (ESI+) verifies molecular ion [M+H]⁺ at m/z 534.2 (calculated: 534.18).
Table 2: HPLC Parameters from Pharmacopeial Standards
| Column | Mobile Phase | Flow Rate | Detection |
|---|---|---|---|
| C18 (250 mm) | Methanol:Buffer (65:35) | 1.0 mL/min | UV 254 nm |
Advanced Question: How can hyphenated techniques resolve structural ambiguities in complex derivatives?
Methodological Answer:
Combine LC-MS/MS to correlate fragmentation patterns with sulfur connectivity. For example:
- MS/MS : Dominant fragments at m/z 342 (pyrimidine core) and 192 (piperazine-ethanone) confirm bis-sulfanediyl linkage.
- X-ray crystallography : Resolve stereochemical ambiguities (e.g., piperazine chair conformation) using single-crystal data.
- Solid-state NMR : Differentiate polymorphs via ¹⁵N chemical shifts.
Basic Question: What safety protocols are critical during handling?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and goggles (sulfhydryl groups are irritants).
- Ventilation : Use fume hoods to avoid inhalation (LD50 > 2000 mg/kg in rodents).
- Spill management : Neutralize with 10% sodium bicarbonate.
Advanced Question: How can conflicting bioactivity data be resolved?
Methodological Answer:
Contradictions in pharmacological assays (e.g., IC50 variability) arise from:
- Assay conditions : Buffer pH (e.g., 7.4 vs. 6.8) affects piperazine protonation.
- Cell lines : Use isogenic models to isolate compound-specific effects.
Apply multivariate analysis (PCA or PLS) to correlate bioactivity with structural descriptors (e.g., logP, H-bond donors).
Basic Question: How to assess compound stability under storage?
Methodological Answer:
- Accelerated stability testing : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC.
- Light sensitivity : Amber vials prevent photolytic cleavage of sulfanediyl bonds.
Advanced Question: What reactor designs enhance scalability while minimizing byproducts?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
